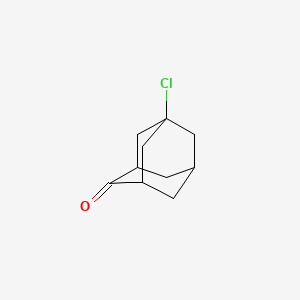

5-Chloro-2-adamantanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloroadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEOUSFBWXVGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319081 | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-17-3 | |

| Record name | 20098-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-adamantanone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Cage in Modern Chemistry

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, possesses a unique rigid cage-like structure reminiscent of a diamond lattice.[1][2] This structural rigidity and lipophilicity have made the adamantane scaffold a privileged motif in medicinal chemistry and materials science. Its derivatives are integral to the development of antiviral drugs, central nervous system agents, and advanced polymers.[3] Among these derivatives, this compound stands out as a versatile synthetic intermediate.[4][5] The presence of two distinct functional groups—a ketone at the secondary (C2) position and a chlorine atom at a tertiary bridgehead (C5) position—provides orthogonal handles for further chemical modification, enabling the construction of complex molecular architectures.

This guide serves as a comprehensive technical resource for the synthesis and detailed characterization of this compound, offering field-proven insights and methodologies to support researchers in their synthetic endeavors.

Part 1: The Synthetic Pathway to this compound

The synthesis of this compound is most effectively approached as a two-stage process commencing from the parent hydrocarbon, adamantane. The initial step involves the selective oxidation of adamantane to 2-adamantanone, which is subsequently chlorinated to yield the target compound.

Stage 1: Oxidation of Adamantane to 2-Adamantanone

The direct oxidation of adamantane to 2-adamantanone is a well-established industrial process, typically achieved using concentrated sulfuric acid.[3][6][7][8] The causality behind this specific reaction lies in the mechanism of adamantane functionalization in strong acid.

Reaction Mechanism: Adamantane, in the presence of a strong acid like H₂SO₄, can be protonated to form a transient pentacoordinate carbocation. More commonly, an oxidative process generates a tertiary adamantyl cation at one of the four equivalent bridgehead positions (C1, C3, C5, C7). This highly stable tertiary carbocation undergoes a 1,2-hydride shift, rearranging to a more reactive but still accessible secondary carbocation at an adjacent methylene position (e.g., C2).[9] This secondary cation is then trapped by water (present in the sulfuric acid) to form 2-adamantanol, which is subsequently oxidized under the harsh reaction conditions to the corresponding ketone, 2-adamantanone. The driving force for the reaction is the formation of the stable ketone and the reduction of the oxidizing agent.

Caption: Experimental workflow for the synthesis of 2-adamantanone.

Experimental Protocol: Synthesis of 2-Adamantanone [8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a vent, charge 98% sulfuric acid (e.g., 600 mL). Place the flask in a water bath for temperature control.

-

Addition of Reactant: While stirring, add powdered adamantane (e.g., 100 g, 0.735 mole) in a single portion.

-

Heating and Reaction: Heat the mixture rapidly to an internal temperature of 70°C, then gradually increase to 80°C over 2 hours. Maintain vigorous stirring. Continue stirring at 80-82°C for an additional 2-3 hours.

-

Monitoring: The reaction progress should be monitored by gas chromatography (GC) to observe the disappearance of adamantane and the formation of the intermediate, 2-adamantanol. The reaction is typically stopped when 2-3% of 2-adamantanol remains to prevent over-oxidation and side-product formation.

-

Workup - Quenching: Pour the hot reaction mixture carefully onto crushed ice (e.g., 800 g). This will precipitate the crude 2-adamantanone as a solid.

-

Purification - Steam Distillation: Transfer the resulting suspension to a flask equipped for steam distillation. Introduce steam to distill the 2-adamantanone. The distillate will contain two layers.

-

Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL portions for a 750 mL suspension). Combine all organic portions, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

| Parameter | Value | Reference |

| Typical Yield | 47–51% | [8] |

| Purity (by GC) | 97-98% | [8] |

| Melting Point | 256-258 °C | [3][10] |

Stage 2: Chlorination of 2-Adamantanone to this compound

The selective introduction of a chlorine atom at the C5 bridgehead position of 2-adamantanone is the critical second step. While various methods exist for the chlorination of the adamantane cage[11][12], a plausible and cited method for this specific transformation involves the direct reaction of 2-adamantanone with a chlorinating agent.[5]

Reaction Mechanism: The mechanism for bridgehead chlorination of an adamantane derivative can proceed through different pathways depending on the reagents. In a reaction involving elemental chlorine, a radical mechanism is likely. The reaction would be initiated by light or heat to generate chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from one of the tertiary bridgehead positions (C5 or C7, which are equivalent) due to the higher stability of the resulting tertiary radical compared to a secondary one. This adamantyl radical then reacts with a molecule of Cl₂ to form the C-Cl bond and regenerate a new chlorine radical, propagating the chain reaction. The ketone group at C2 deactivates the adjacent bridgehead positions (C1, C3), favoring substitution at the more distant C5 and C7 positions.

Caption: Plausible radical mechanism for the chlorination of 2-adamantanone.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is based on a general method for the chlorination of adamantanones.[5] Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: In a flask protected from light and equipped with a stirrer, a gas inlet, and a reflux condenser connected to a scrubber (to neutralize excess chlorine and HCl), dissolve 2-adamantanone in a suitable inert solvent like carbon tetrachloride.

-

Chlorination: While stirring, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction may require photo-initiation with a UV lamp or thermal initiation.

-

Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, purge the solution with nitrogen gas to remove excess chlorine and HCl.

-

Isolation: Wash the organic solution with aqueous sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of physical and spectroscopic methods provides a self-validating system for characterization.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 20098-17-3: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 7. CN102850199A - Method for producing 2-adamantanone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]

- 11. Chlorination of adamantane by ferric chloride and antimony pentachloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-adamantanone is a halogenated derivative of adamantanone, a rigid tricyclic hydrocarbon. The adamantane cage, with its unique diamondoid structure, imparts desirable properties to pharmacologically active molecules, such as high lipophilicity, metabolic stability, and the ability to anchor to biological targets. The introduction of a chloro group and a ketone functionality at the bridgehead and secondary positions, respectively, of the adamantane scaffold creates a versatile intermediate for organic synthesis, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.

Chemical Identity and Structure

This compound is a polycyclic ketone with a chlorine atom at a bridgehead position. Its rigid structure is a key feature influencing its reactivity and interaction with biological systems.

| Identifier | Value |

| IUPAC Name | 5-chlorotricyclo[3.3.1.1³,⁷]decan-2-one |

| CAS Number | 20098-17-3 |

| Molecular Formula | C₁₀H₁₃ClO[1] |

| Molecular Weight | 184.66 g/mol [1] |

| InChI | InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2[1] |

| InChIKey | JPEOUSFBWXVGFX-UHFFFAOYSA-N[2] |

| SMILES | C1C2CC3CC(C2)(CC1C3=O)Cl[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 196.0 to 202.0 °C | |

| Boiling Point | 289.1 ± 33.0 °C (Predicted) | [3] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol.[4] Generally soluble in organic solvents such as ether and alcohols.[3][5] |

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Adamantanone (Precursor)

A well-documented, reliable method for the synthesis of 2-adamantanone from adamantane is provided by Organic Syntheses. This procedure involves the oxidation of adamantane using concentrated sulfuric acid.

Step-by-Step Methodology:

-

Reaction Setup: A mechanically stirred solution of adamantane in 98% sulfuric acid is prepared in a three-necked flask equipped with a thermometer and a vent.

-

Heating: The mixture is heated to 70°C and then the temperature is gradually increased to 82°C over several hours.

-

Quenching: The hot reaction mixture is poured onto crushed ice.

-

Isolation: The crude adamantanone is isolated by steam distillation.

-

Extraction: The aqueous layer from the distillate is extracted with dichloromethane.

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield 2-adamantanone. Further purification can be achieved by column chromatography or treatment with fuming sulfuric acid.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive set of experimental spectra is not widely published, the expected spectral features can be inferred from the analysis of related adamantane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the rigid, polycyclic structure and the presence of multiple, diastereotopic methylene protons. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and chloro substituents.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, the bridgehead carbons, and the methylene carbons. The chemical shift of the carbonyl carbon is expected in the downfield region typical for ketones. The carbon attached to the chlorine will also be significantly downfield. A study on the ¹³C NMR spectra of various adamantane derivatives provides a basis for predicting the chemical shifts in this compound.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern is expected to be influenced by the adamantane cage's stability and the functional groups present.

Expected Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the ketone and chloro functionalities within the rigid adamantane framework.

-

Ketone Group: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol, nucleophilic addition, and reactions involving the α-carbons.

-

Chloro Group: The tertiary chloro group at the bridgehead position is relatively unreactive towards SN2 reactions due to steric hindrance. However, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid), SN1-type reactions may be possible.

Applications in Drug Discovery and Development

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates. This compound, as a functionalized adamantane derivative, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural features make it an attractive starting material for the development of compounds targeting a range of diseases. The ketone functionality provides a handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups. The chloro-substituent can also be a site for further synthetic transformations or can contribute to the overall electronic and steric properties of the final molecule.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. It is described as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its rigid, lipophilic adamantane core, combined with the reactive ketone and chloro functionalities, provides a versatile platform for the design and synthesis of new chemical entities. This guide has summarized the available physicochemical data to aid researchers and drug development professionals in the effective utilization of this compound. Further experimental studies to fully characterize its spectral properties and explore its reactivity are warranted to unlock its full potential in medicinal chemistry and materials science.

References

-

5-Chloro-2-adamantone - ChemBK. (2024, April 9). Retrieved from [Link]

-

This compound | C10H13ClO | CID 334400. PubChem. Retrieved from [Link]

-

This compound. ChemBK. Retrieved from [Link]

-

This compound | C10H13ClO | CID 334400. PubChem. Retrieved from [Link]

-

adamantanone. Organic Syntheses Procedure. Retrieved from [Link]

-

A mass spectrometric investigation on some 5-substituted adamantan-2-ones. (2025, December 1). Retrieved from [Link]

-

Molecules - this compound. SupraBank. Retrieved from [Link]

-

13C NMR spectra of adamantane derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-chloro-2-adamantanone. Designed for professionals in chemical research and drug development, this document delves into the theoretical prediction of NMR spectra, detailed experimental protocols for data acquisition, and the structural elucidation of this adamantane derivative. The rigid cage-like structure of adamantane and its derivatives is of significant interest in medicinal chemistry and materials science, making precise structural characterization paramount.[1][2]

Introduction to this compound and its Structural Significance

This compound (C₁₀H₁₃ClO) is a derivative of adamantane, a highly symmetrical and rigid polycyclic hydrocarbon.[3][4] The adamantane scaffold is a valuable building block in drug design due to its lipophilic nature and rigid structure, which can enhance the pharmacological properties of a molecule. The introduction of a chlorine atom and a ketone group at the 5 and 2 positions, respectively, breaks the high symmetry of the parent adamantane molecule, leading to a more complex and informative NMR spectrum.[2] Understanding the precise location and electronic effects of these functional groups is crucial for its application in synthesis and drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such derivatives in solution.[2]

Theoretical Principles and Spectral Prediction

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.[1][2] The presence of an electron-withdrawing chlorine atom and a carbonyl group (C=O) in this compound significantly influences the chemical shifts of the neighboring carbon and proton atoms through inductive and anisotropic effects.[5]

Molecular Structure and Symmetry Considerations

The structure of this compound lacks the high symmetry of adamantane. This asymmetry results in chemically non-equivalent protons and carbons, leading to a more complex NMR spectrum with a greater number of distinct signals.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the range of approximately 1.5 to 3.5 ppm. The rigid adamantane framework restricts conformational flexibility, leading to well-defined proton environments.

-

Protons adjacent to the carbonyl group (α-protons at C1 and C3): These protons will be deshielded due to the electron-withdrawing nature of the carbonyl group and are expected to resonate at a lower field (higher ppm).

-

Proton at the bridgehead carbon bearing the chlorine (C5): This proton is absent. The protons on the carbons adjacent to C5 will be influenced by the electronegative chlorine atom.

-

Other bridgehead and methylene protons: The remaining protons on the adamantane cage will appear as a complex set of overlapping multiplets. The exact chemical shifts are influenced by their spatial relationship to the carbonyl and chloro substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a distinct signal for each chemically non-equivalent carbon atom.

-

Carbonyl Carbon (C2): The ketone carbonyl carbon will be the most deshielded signal, appearing significantly downfield, typically in the range of 200-220 ppm.[6]

-

Carbon bearing the Chlorine (C5): The carbon atom directly bonded to the chlorine will also be deshielded due to the inductive effect of the halogen.

-

Bridgehead and Methylene Carbons: The chemical shifts of the other carbon atoms in the adamantane skeleton will be influenced by their proximity to the electron-withdrawing groups. The effects of substituents on carbon chemical shifts in adamantanes are well-documented and depend on steric and electronic interactions.[7]

| Predicted Chemical Shifts for this compound | |

| ¹H NMR | ¹³C NMR |

| Proton Type | Predicted δ (ppm) |

| Protons α to C=O | ~2.5 - 3.0 |

| Protons α to C-Cl | ~2.2 - 2.6 |

| Other Bridgehead CH | ~2.0 - 2.4 |

| Methylene CH₂ | ~1.7 - 2.2 |

| Note: These are estimated chemical shifts based on known data for adamantane derivatives and general substituent effects. Actual experimental values may vary depending on the solvent and other conditions.[2] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[2]

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves this compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

Diagram: NMR Experimental Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Technique: Proton-decoupled (to obtain singlets for all carbons).

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay is often necessary for quaternary and carbonyl carbons).

-

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing

-

Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Advanced NMR Techniques for Structural Confirmation

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are neighbors in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By combining theoretical predictions with systematic experimental protocols and advanced 2D NMR techniques, researchers can achieve a comprehensive and unambiguous characterization of this and other adamantane derivatives. This detailed structural information is a critical component in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the rational design of new molecules with desired properties.

References

- Duddeck, H., & Wolff, P. (1975). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(3), 151-151.

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

-

Preparation of 1- and 2-Adamantanol and Assignment of Proton NMR Spectra. (n.d.). Elizabethtown College. Retrieved from [Link]

- Fárcasiu, D., Marino, G., & Rose, K. D. (1983). Carbon-13 NMR Spectra of Some Methyl-Substituted Adamantanones. The Journal of Organic Chemistry, 48(16), 2762–2765.

-

NMR chemical shifts as probes for steric effects in mono‐ and disubstituted adamantanes. (2006). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (1962). The Journal of Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). SupraBank. Retrieved from [Link]

-

2-Adamantanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2023). PubMed Central. Retrieved from [Link]

-

(Cl) Chlorine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical shift referencing in MAS solid state NMR. (2008). Journal of Magnetic Resonance. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 20098-17-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H13ClO | CID 334400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kbfi.ee [kbfi.ee]

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-adamantanone

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-2-adamantanone, a halogenated polycyclic ketone of significant interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation behavior, outlines a validated experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and provides insights into the interpretation of the resulting spectral data.

Introduction: The Analytical Challenge of a Rigid, Halogenated Ketone

This compound (C₁₀H₁₃ClO) is a derivative of adamantanone, characterized by a rigid tricyclic cage structure with a ketone functional group and a chlorine atom at the 5-position.[1] Its molecular weight is 184.66 g/mol .[2] The unique, strain-free, and highly symmetric adamantane core imparts significant thermal and chemical stability, while the chloro and keto functionalities introduce specific reactive sites.[1] These structural features dictate a distinct fragmentation pattern in mass spectrometry, which, when properly understood, can be used for unambiguous identification and characterization. This guide will focus on Electron Ionization (EI), a common and robust ionization technique for the analysis of such compounds.

Theoretical Framework: Ionization and Fragmentation Pathways

Upon entering the ion source of a mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺˙). This high-energy species is prone to fragmentation through several competing pathways, governed by the stability of the resulting fragment ions and neutral losses.

The Isotopic Signature of Chlorine

A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio of the intensities of the M⁺˙ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl).[3][4] This isotopic pattern is a powerful diagnostic tool for identifying chlorine-containing fragments.

Principal Fragmentation Mechanisms

The fragmentation of this compound is dominated by cleavages initiated by the carbonyl group and the chloro substituent. The rigid adamantane framework precludes many of the rearrangement reactions, such as the McLafferty rearrangement, that are common in more flexible ketones.[5]

A 1997 study by Martínez et al. systematically investigated the mass spectrometric behavior of 5-substituted adamantan-2-ones and provides the foundational understanding of the fragmentation of this compound.[6] The primary fragmentation pathways are initiated by an alpha-cleavage of the ketone, a well-established mechanism for cyclic ketones.

The proposed fragmentation cascade is as follows:

-

Alpha-Cleavage: The initial ionization is followed by the cleavage of the C1-C2 or C2-C3 bond, both adjacent to the carbonyl group.

-

Ring Opening and Rearrangement: This leads to a ring-opened intermediate.

-

Loss of the Chloro Substituent: A subsequent cleavage can lead to the loss of the chlorine atom as a radical (Cl˙), resulting in a prominent ion at m/z [M-Cl]⁺.

-

Loss of Carbon Monoxide: The resulting fragment can then lose a molecule of carbon monoxide (CO), a characteristic fragmentation of ketones, to form an ion at m/z [M-Cl-CO]⁺.

-

Loss of Water: The ion at m/z [M-Cl]⁺ can also undergo the loss of a water molecule (H₂O), leading to a fragment at m/z [M-Cl-H₂O]⁺.[6]

Predicted Mass Spectrum of this compound

Based on the data from Martínez et al., the electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.[6]

| m/z | Proposed Fragment | Relative Abundance (%) |

| 184/186 | [C₁₀H₁₃ClO]⁺˙ (M⁺˙) | 100.0 |

| 149 | [M-Cl]⁺ | 10.7 |

| 131 | [M-Cl-H₂O]⁺ | 23.6 |

| 121 | [M-Cl-CO]⁺ | 11.8 |

| 113 | [78+Cl]⁺ | 18.6 |

| 148 | [M-HCl]⁺˙ | 2.84 |

Table 1: Key ions and their relative abundances in the EI mass spectrum of this compound. Data sourced from Martínez et al. (1997).[6]

A graphical representation of the predicted mass spectrum is presented below:

Caption: Predicted EI mass spectrum of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol provides a robust method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation

Given that this compound is a solid, it must be dissolved in a suitable solvent prior to GC-MS analysis.[6]

-

Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

-

Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From this, prepare a working solution of 10-100 µg/mL.

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the solid in 10 mL of the chosen solvent in a volumetric flask to create the stock solution.

-

Perform a serial dilution to achieve the desired working concentration.

-

Transfer an aliquot of the final solution to a 2 mL autosampler vial.

-

GC-MS Instrumentation and Parameters

A standard benchtop GC-MS system equipped with an electron ionization source is suitable for this analysis.

-

Gas Chromatograph (GC) Parameters:

-

Injection Port: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[6]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Data Acquisition and Processing

-

Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum for the eluting peak corresponding to this compound.

-

Data Processing:

-

Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the analyte peak.

-

Identify the molecular ion and key fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern.

-

Confirm the presence of the characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

-

Workflow and Fragmentation Diagrams

Caption: GC-MS analysis workflow for this compound.

Caption: Key fragmentation pathways of this compound.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its identification and characterization. By understanding the fundamental principles of its fragmentation, particularly the influence of the rigid adamantane core and the chloro-substituent, researchers can confidently interpret the resulting mass spectra. The GC-MS protocol detailed in this guide offers a reliable and reproducible method for obtaining high-quality data. The characteristic isotopic signature of chlorine, coupled with the predictable fragmentation pattern, makes mass spectrometry an indispensable tool in the study of this and related halogenated adamantane derivatives.

References

- Vertex AI Search. (n.d.). GCMS Section 6.11.2 - Whitman People.

- Vertex AI Search. (n.d.). Cyclic Compound Fragmentation Organic Mass Spec.

- ChemBK. (2024, April 9). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 20098-17-3.

- CymitQuimica. (n.d.). CAS 20098-17-3: this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- SupraBank. (n.d.). Molecules - this compound.

- Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- Martínez, R., et al. (1997). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. IOS Press.

- Vertex AI Search. (n.d.). A mass spectrometric investigation on some 5-substituted adamantan-2-ones.

- National Institute of Standards and Technology. (n.d.). 2-Pentanone, 5-chloro-. NIST Chemistry WebBook.

- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- National Institute of Standards and Technology. (n.d.). 2-Pentanone, 5-chloro-. NIST Chemistry WebBook.

- Semantic Scholar. (1971). Mass Spectrometry and Organic Analysis, part 14. The photolysis and mass spectra of medium and large ring ketones from C9 to C16.

- National Institute of Standards and Technology. (n.d.). 2-Adamantanone. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.

- Vertex AI Search. (n.d.). Interpretation of mass spectra.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- YouTube. (2011, April 3). Spectroscopy of Ketones and Aldehydes.

- TCI Chemicals. (n.d.). This compound 20098-17-3.

- ResearchGate. (2025, August 6). Gas chromatography of halogenated adamantanes.

- PubMed. (n.d.). Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry.

- National Institutes of Health. (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC.

- YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry.

- National Institute of Standards and Technology. (n.d.). 2-Adamantanone. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

Sources

- 1. msmetrix.com [msmetrix.com]

- 2. Data Processing - GCMS | CHEM 370 [chem370.github.io]

- 3. Blogs | Restek [discover.restek.com]

- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 5. Processing and analysis of GC/LC-MS-based metabolomics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Reaction Mechanisms of 5-Chloro-2-adamantanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that imparts exceptional thermal and chemical stability. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their distinct physicochemical properties, including high lipophilicity and a rigid framework for the precise spatial orientation of functional groups.[1] 5-Chloro-2-adamantanone, an α-halo ketone derivative of adamantane, serves as a versatile synthetic intermediate, unlocking access to a diverse array of functionalized adamantanes. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering insights into its reactivity and its applications in the synthesis of complex molecules, including key intermediates for therapeutic agents.

I. The Favorskii Rearrangement: A Gateway to Ring-Contraction and Functionalization

The Favorskii rearrangement is a hallmark reaction of α-halo ketones, particularly cyclic ones, in the presence of a base.[2] This reaction proceeds via a cyclopropanone intermediate, resulting in a ring-contracted carboxylic acid derivative.[2][3] For this compound, this rearrangement provides a synthetic route to functionalized bicyclo[3.3.1]nonane systems.

A. The Underlying Mechanism

The generally accepted mechanism for the Favorskii rearrangement involves the following key steps:[2][3][4]

-

Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic α-proton from the carbon on the side of the ketone opposite to the chlorine atom, forming an enolate.

-

Intramolecular Nucleophilic Substitution: The enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form a strained tricyclic cyclopropanone intermediate.

-

Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the highly strained cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the original cyclopropane bonds to form a more stable carbanion.

-

Protonation: The carbanion is subsequently protonated by the solvent (e.g., methanol) to yield the final ring-contracted ester product.

The rigid adamantane framework of this compound influences the stereochemical outcome of this rearrangement, though specific experimental studies on this substrate are not extensively detailed in the available literature.

B. Visualizing the Favorskii Rearrangement

Caption: The Favorskii rearrangement of this compound.

C. Generalized Experimental Protocol

| Step | Procedure |

| 1 | A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., Argon). |

| 2 | This solution is then added to a freshly prepared solution of sodium methoxide in anhydrous methanol at 0 °C. |

| 3 | The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. |

| 4 | After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. |

| 5 | The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. |

| 6 | The crude product is then purified by a suitable method, such as flash chromatography. |

II. Nucleophilic Substitution Reactions

The presence of the chlorine atom at a bridgehead position adjacent to a carbonyl group makes this compound susceptible to nucleophilic substitution reactions. The specific mechanism can vary depending on the reaction conditions and the nature of the nucleophile.

A. S(RN)1 Mechanism with Organostannyl Anions

A study by Santiago et al. has shown that this compound can undergo nucleophilic substitution with trimethylstannyl anions (Me3Sn-) in liquid ammonia under photostimulation, proceeding through a radical-nucleophilic substitution (SRN1) mechanism. In competition experiments, 1-chloroadamantane was found to be more reactive than this compound towards Me3Sn- ions.

B. Reactions with Other Nucleophiles

While detailed protocols for reactions with other common nucleophiles like azide or amines under standard laboratory conditions are not extensively documented for this compound, the general reactivity of α-halo ketones suggests that such substitutions are feasible. These reactions would likely proceed through an SN2 or a more complex mechanism influenced by the rigid adamantane cage. The synthesis of adamantane derivatives containing azido groups has been reported from corresponding bromo derivatives, suggesting that similar transformations could be possible with this compound.[5]

C. Generalized Experimental Workflow for Nucleophilic Substitution

Sources

The Lipophilic Keystone: A Technical Guide to the Discovery and Strategic Application of 5-Chloro-2-adamantanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery, offering a unique three-dimensional structure that has proven invaluable in medicinal chemistry.[1] Among its myriad derivatives, 5-Chloro-2-adamantanone stands out as a pivotal intermediate, a molecular linchpin in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive exploration of the discovery, synthesis, and strategic applications of this compound, offering insights into its historical context, detailed synthetic protocols, and its crucial role in the development of modern therapeutics.

The Genesis of a Molecular Scaffold: A Brief History of Adamantane Chemistry

The journey to this compound begins with the story of its parent hydrocarbon, adamantane. First isolated from petroleum in 1933, its cage-like structure, reminiscent of a diamond fragment, presented a formidable synthetic challenge.[2] The initial laboratory synthesis by Vladimir Prelog in 1941 was a multi-step, low-yield process.[2] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a remarkably efficient synthesis of adamantane through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[2] This seminal work made adamantane and its derivatives readily accessible, paving the way for extensive research into their chemical properties and potential applications.[2]

The unique lipophilic and rigid nature of the adamantane cage quickly drew the attention of medicinal chemists. The introduction of an adamantyl group into a drug molecule can significantly enhance its lipophilicity, thereby improving its pharmacokinetic profile, including absorption and distribution.[1] This "lipophilic bullet" strategy has been successfully employed in a range of therapeutics, from antiviral agents like Amantadine to drugs targeting central nervous system disorders.[1]

The functionalization of the adamantane core became a key area of research. The development of methods to introduce reactive handles, such as carbonyl and halogen groups, was essential for the elaboration of the adamantane scaffold into more complex, biologically active molecules. This led to the synthesis of 2-adamantanone, the direct precursor to our topic of interest. 2-Adamantanone is typically prepared by the oxidation of adamantane, a transformation that provides a key entry point for further chemical modification.[3]

The Emergence of a Key Intermediate: The Synthesis of this compound

The key challenge in this synthesis is achieving regioselectivity. The adamantane cage possesses both secondary (CH2) and tertiary (CH) C-H bonds. The tertiary bridgehead positions are generally more reactive towards radical and carbocation-mediated reactions due to the stability of the resulting intermediates.

A general and widely accepted method for the synthesis of this compound involves the direct chlorination of 2-adamantanone.

Synthetic Protocol: Regioselective Chlorination of 2-Adamantanone

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Objective: To synthesize this compound via the regioselective chlorination of 2-adamantanone.

Materials:

-

2-Adamantanone

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (BPO) (catalyst)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-adamantanone in a suitable inert solvent like carbon tetrachloride.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide, to the solution.

-

Chlorination: Slowly add a stoichiometric amount of sulfuryl chloride to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Sulfuryl Chloride as Chlorinating Agent: Sulfuryl chloride is a convenient source of chlorine radicals under radical initiation conditions, allowing for the selective chlorination of alkanes.

-

Radical Initiator (BPO): The use of a radical initiator is crucial to initiate the chain reaction for the chlorination of the adamantane C-H bond.

-

Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Aqueous Workup: The sodium bicarbonate wash is essential to remove acidic byproducts, such as HCl and sulfuric acid, which are formed during the reaction.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO | [4] |

| Molecular Weight | 184.66 g/mol | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~200 °C | [5] |

| Solubility | Soluble in most organic solvents | [5] |

| ¹H NMR | Complex multiplet signals in the aliphatic region, with characteristic shifts for protons adjacent to the carbonyl and chloro-substituted carbons. | |

| ¹³C NMR | A signal for the carbonyl carbon (~210-220 ppm), a signal for the carbon bearing the chlorine atom (~70-80 ppm), and signals for the other adamantane cage carbons. | |

| IR (cm⁻¹) | A strong absorption band for the C=O stretch (~1720-1740 cm⁻¹). | |

| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. |

Strategic Applications in Drug Discovery and Development

The synthetic utility of this compound lies in the reactivity of its two functional groups: the ketone and the chloro group at a tertiary bridgehead position. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules.

Gateway to Adamantyl-Containing Pharmaceuticals

This compound serves as a key starting material for the introduction of the adamantane moiety into drug candidates. The chlorine atom can be readily displaced by various nucleophiles, and the ketone can be transformed into other functional groups, such as amines or hydroxyls.

A notable example of the application of adamantane derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While the direct use of this compound in the synthesis of the well-known DPP-4 inhibitor Saxagliptin is not explicitly detailed in the provided search results, the synthesis of Saxagliptin relies on a 3-hydroxyadamantylglycine intermediate. The functionalization of the adamantane core at various positions is a key aspect of synthesizing such complex molecules.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Diagram 2: General Application in Drug Synthesis

Caption: General synthetic utility in drug development.

Conclusion

This compound represents a fascinating intersection of fundamental organic synthesis and applied medicinal chemistry. Its discovery and development are rooted in the pioneering work that made the adamantane scaffold readily available. As a versatile bifunctional building block, it provides a strategic entry point for the synthesis of complex adamantane-containing molecules with significant therapeutic potential. The ability to selectively functionalize both the carbonyl group and the tertiary bridgehead position opens up a vast chemical space for the design and synthesis of novel drug candidates. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is a valuable asset in the ongoing quest for new and improved medicines.

References

-

ChemBK. This compound. Available at: [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. Org. Biomol. Chem. Available at: [Link]

- McKervey, M. A. The Protoadamantane Route to 1,2- and 2,4-Disubstituted Adamantanes. J. Chem. Soc. C. 1971, 3173–3179.

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. Various synthetic methods for the preparation of functionalized adamantane compounds. Available at: [Link]

-

ResearchGate. Synthesis of functionalized adamantanes from fluoroadamantanes. Available at: [Link]

-

ResearchGate. Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Available at: [Link]

- RSC Publishing. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one. Tetrahedron Lett.2015, 56(43), 5874-5877.

-

UCLA – Chemistry and Biochemistry. Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Available at: [Link]

- U.S. National Library of Medicine. Homoconjugation in the adamantane cage: DFT/IGLO studies of the 1, 3-dehydro-5-adamantyl cation, its isoelectronic boron analogue 1, 3-dehydro-5-boraadamantane, and related systems. J. Org. Chem.2000, 65(19), 5956-9.

-

Wikipedia. Adamantanone. Available at: [Link]

- Wanka, L.; Iqbal, K.; Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.2013, 113(5), 3516–3604.

-

WIPO. Process for the preparation of saxagliptin and hydrates thereof. WO2014002114A2. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantanone - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H13ClO | CID 334400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

Navigating the Solubility Landscape of 5-Chloro-2-adamantanone: A Technical Guide for Drug Development Professionals

Abstract

5-Chloro-2-adamantanone, a halogenated polycyclic ketone, is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid adamantane core imparts unique conformational stability, while the ketone and chloro-functional groups offer versatile handles for synthetic elaboration. A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in drug design, synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility profile of this compound, blending theoretical principles with a robust, field-proven experimental protocol for its quantitative determination. This document is intended to empower researchers and drug development professionals to confidently handle and deploy this versatile intermediate in their workflows.

Introduction: The Strategic Importance of this compound

Adamantane derivatives have carved a significant niche in pharmacology, owing to their lipophilic nature, which can enhance drug absorption and distribution, and their rigid structure, which can improve target binding affinity. This compound (Figure 1) serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility spans from the development of novel therapeutics to the creation of advanced polymers.[1]

The seemingly simple parameter of solubility is, in fact, a critical determinant of a compound's utility. In drug discovery, poor solubility can hinder screening assays, complicate purification, and lead to challenges in formulation and bioavailability. Conversely, a well-characterized solubility profile enables rational solvent selection for chemical reactions, efficient crystallization for purification, and the design of effective drug delivery systems. This guide addresses the current informational gap by providing both a theoretical framework and a practical, detailed methodology for determining the solubility of this compound.

Figure 1. Chemical Structure of this compound (C₁₀H₁₃ClO).

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

While precise quantitative data for this compound is not extensively documented in public literature, a robust qualitative and semi-quantitative understanding can be derived from its molecular structure. The principle of "like dissolves like" provides a strong foundation for predicting its behavior in various organic solvents.

The this compound molecule possesses distinct regions of varying polarity:

-

The Adamantane Cage: This bulky, diamondoid hydrocarbon framework is fundamentally nonpolar and lipophilic. This structural feature suggests good solubility in nonpolar and weakly polar organic solvents.

-

The Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making this part of the molecule polar and a hydrogen bond acceptor.[2] This functionality will promote interactions with polar solvents.

-

The Chloro Substituent (-Cl): The chlorine atom is electronegative, creating a polar C-Cl bond. This adds to the overall polarity of the molecule.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar functionalities and the nonpolar cage. Examples include tetrahydrofuran (THF) , dichloromethane (DCM) , acetone , and ethyl acetate .

-

Good Solubility: Expected in polar protic solvents like alcohols (e.g., methanol , ethanol , isopropanol ).[3][4] The ketone's ability to accept hydrogen bonds will facilitate dissolution.

-

Moderate to Low Solubility: Expected in highly nonpolar solvents such as hexanes and cyclohexane . While the adamantane cage has an affinity for these solvents, the polar groups will hinder extensive solvation.

-

Insolubility: Expected in water. Despite the presence of polar groups, the large, nonpolar hydrocarbon cage will dominate, leading to very poor aqueous solubility.

Quantitative Solubility Determination: An Experimental Protocol

To address the lack of precise solubility data, the following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. The "shake-flask" method described here is a reliable and widely accepted technique for generating accurate solubility data.[5]

Principle of the Method

The isothermal shake-flask method involves agitating an excess of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Diagram 1. Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph (GC) with Flame Ionization Detector (FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., ~50 mg) to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

-

Analysis:

-

Accurately weigh the collected filtrate to determine its density (optional but good practice).

-

Prepare a series of dilutions of the filtrate with the same solvent in volumetric flasks.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for quantification.

-

-

Calculation:

-

From the analytical results and the dilution factor, calculate the concentration of this compound in the saturated filtrate.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System: Ensuring Data Integrity

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

-

Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points, indicating that equilibrium has been reached.

-

Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or solvate formation has occurred during the experiment.

-

Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Quantitative Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar Aromatic | Moderate | To be determined |

| Dichloromethane (DCM) | Polar Aprotic | High | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Isopropanol | Polar Protic | Good | To be determined |

| Ethanol | Polar Protic | Good | To be determined |

| Methanol | Polar Protic | Good | To be determined |

| Water | Polar Protic | Insoluble | To be determined |

Interpretation of Results:

The quantitative data will provide a clear rank-ordering of solvents for this compound. This information is directly applicable to:

-

Reaction Chemistry: Selecting a solvent that can dissolve both the starting material and reagents to a sufficient concentration.

-

Purification: Identifying suitable solvent systems for crystallization. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Formulation: For drug development, understanding solubility in pharmaceutically acceptable solvents is a critical first step in designing a dosage form.

Conclusion

This compound is a valuable synthetic intermediate whose full potential can only be realized with a thorough understanding of its physicochemical properties. While publicly available quantitative solubility data is scarce, this guide provides a strong theoretical foundation for predicting its solubility behavior and a comprehensive, robust experimental protocol for its determination. By following the detailed methodology presented, researchers and drug development professionals can generate the high-quality, reliable solubility data needed to accelerate their research and development efforts, ensuring the efficient and effective application of this important molecule.

References

-

ChemBK. (2024). 5-Chloro-2-adamantone. Retrieved from [Link]

-

ResearchGate. (2025). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

SupraBank. (n.d.). Molecules - this compound. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage of 5-Chloro-2-adamantanone, a key intermediate in various synthetic applications, including pharmaceutical development. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document is intended to equip researchers with the necessary knowledge to ensure the integrity and longevity of this important compound.

Introduction: The Significance of this compound

This compound, with its rigid, three-dimensional adamantane cage and reactive chloroketone functionality, serves as a valuable building block in medicinal chemistry and materials science.[1] The inherent stability of the adamantane core, coupled with the synthetic versatility of the ketone and chloro groups, makes it a sought-after precursor for novel therapeutics and advanced materials.[1] However, the very features that make this molecule attractive also introduce potential stability concerns that must be understood and managed to ensure reproducible experimental outcomes and the quality of downstream products.

This guide will delve into the chemical stability of this compound, explore its potential degradation pathways, and provide detailed, field-proven protocols for its optimal storage and handling.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the first step in developing appropriate stability and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO | [] |

| Molecular Weight | 184.66 g/mol | [] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | Approximately 200 °C | |

| Boiling Point | Approximately 289.1 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as methanol and ether. | [4] |

Understanding the Stability of this compound: Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. While the adamantane cage itself is highly stable, the α-chloro ketone moiety is the primary site of potential degradation.

Hydrolytic Degradation

The susceptibility of this compound to hydrolysis is a key consideration. The carbon-chlorine bond at the α-position to the carbonyl group can be susceptible to nucleophilic attack by water, particularly under basic or acidic conditions.

-

Base-Catalyzed Hydrolysis: In the presence of a base, an enolate can form, which can then react with water. However, for α-halo ketones, another significant reaction in basic conditions is the Favorskii rearrangement, which could lead to the formation of a rearranged carboxylic acid or its derivative.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. This can facilitate the formation of an enol, which is the key intermediate in acid-catalyzed α-halogenation and dehalogenation.[5][6] While direct hydrolysis of the C-Cl bond might be slow, acidic conditions can promote other reactions.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.[4] For ketones, Norrish Type I and Type II reactions are common photochemical degradation pathways. For this compound, cleavage of the carbon-chlorine bond to form radical intermediates is also a plausible photodegradation route. It is noted that the compound may decompose under light.[4]

Thermal Degradation

High temperatures can accelerate degradation processes.[4] While the adamantane core is thermally robust, the overall stability of this compound at elevated temperatures should be experimentally determined. Decomposition at its melting point or boiling point is expected.

Oxidative Degradation

The presence of oxidizing agents, such as peroxides, can lead to the degradation of ketones.[7] The reaction mechanism can be complex, potentially involving radical intermediates and leading to a variety of oxidation products.[8]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended. These protocols are designed as a self-validating system, ensuring that the compound remains stable when these conditions are met.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C is a common recommendation for long-term storage. Room temperature in a cool, dark place may be suitable for shorter periods. | Lower temperatures slow down the rate of all potential degradation reactions. |

| Light | Store in amber glass vials or other light-resistant containers. Avoid exposure to direct sunlight and strong artificial light. | To prevent photodegradation. |

| Atmosphere | For long-term storage or for high-purity samples, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | To minimize the risk of oxidative degradation. |

| Container | Use well-sealed, chemically inert containers such as glass vials with PTFE-lined caps. | To prevent contamination and reaction with the container material. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Dispensing: When dispensing the compound, minimize its exposure to atmospheric moisture and light. If stored under an inert atmosphere, use techniques such as a glove box or a nitrogen-filled bag for transfers.

-

Compatibility: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.

Experimental Workflow: A Framework for Stability Assessment

To rigorously assess the stability of this compound and establish a validated shelf-life, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10]

Forced Degradation Protocol

The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

HPLC-grade methanol and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC vials

-

pH meter

-

Photostability chamber (compliant with ICH Q1B guidelines)[1][11]

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours). Take samples at intermediate time points. Neutralize the final sample with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours), taking samples at intermediate time points. Neutralize the final sample with 0.1 N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), taking samples at intermediate time points.

-